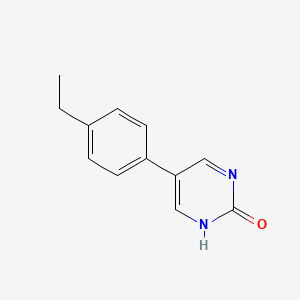![molecular formula C5H3N3OS2 B6285748 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol CAS No. 1028332-34-4](/img/no-structure.png)
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antitubercular Activities
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol derivatives have been studied for their potential antibacterial and antitubercular activities. Novel compounds synthesized from this class showed significant activities in these areas. This indicates their potential use in developing new antimicrobial and antitubercular drugs (Cai et al., 2016).
As a Privileged Scaffold in Drug Discovery
Thiazolo[5,4-d]pyrimidines, including this compound, are recognized as privileged scaffolds in drug discovery. They have structural similarities to purines and have been developed for a variety of pharmacological activities, including as immune-modulators and anti-inflammatory agents (Kuppast & Fahmy, 2016).
Fungicidal Activity
Research into this compound has also explored its potential as a fungicide. Synthesized derivatives demonstrated promising fungicidal activities, indicating their potential use in agricultural and pharmaceutical applications (Eliazyan et al., 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound derivatives have been a key area of research. This includes exploring various synthetic methods and understanding their chemical properties for potential applications in medicinal chemistry (Dyachenko, Vas’kevich, & Vovk, 2014).
Mecanismo De Acción
Target of Action
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol is a derivative of thiazolopyrimidine, a nitrogen and sulphur containing heterocyclic aromatic molecule . Thiazolopyrimidines have been reported to possess a broad spectrum of pharmacological activities . .
Mode of Action
Thiazolopyrimidines, in general, have been reported to exhibit antimicrobial, antiviral, anti-parkinson, anticancer, and anti-inflammatory activities . The specific interaction of this compound with its targets and the resulting changes are subjects for future research .
Biochemical Pathways
Thiazolopyrimidines have been reported to interact with a wide range of receptor targets , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolopyrimidines have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may be stable under various environmental conditions.
Direcciones Futuras
The development of novel topoisomerase I inhibitors aimed to overcome the defects of current treatments has achieved considerable interest . The exploration of the synthetic methods and biological properties of “5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol” and similar compounds could be a promising direction for future research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol involves the condensation of 2-aminothiazole with ethyl acetoacetate followed by cyclization with sulfur and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-aminothiazole", "ethyl acetoacetate", "sulfur", "hydrogen peroxide", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with ethyl acetoacetate in ethanol using sodium hydroxide as a catalyst to form 5-ethyl-4-oxo-2-thioxo-1,3-thiazolidine.", "Step 2: Cyclization of 5-ethyl-4-oxo-2-thioxo-1,3-thiazolidine with sulfur in ethanol to form 5-ethyl-2-thioxo-[1,3]thiazolo[5,4-d]pyrimidine.", "Step 3: Oxidation of 5-ethyl-2-thioxo-[1,3]thiazolo[5,4-d]pyrimidine with hydrogen peroxide in water to form 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol." ] } | |
Número CAS |
1028332-34-4 |
Fórmula molecular |
C5H3N3OS2 |
Peso molecular |
185.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)
![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)
![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)
